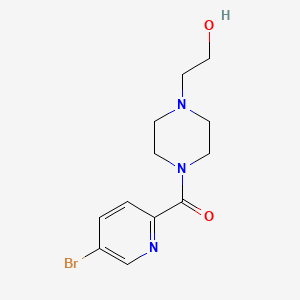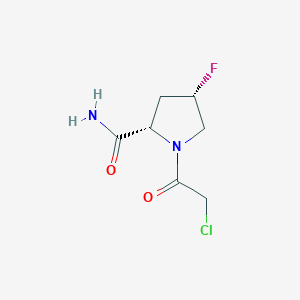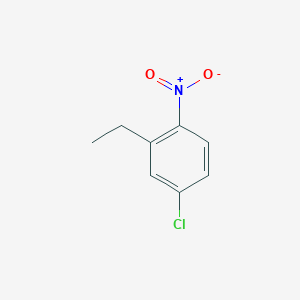
4-CHLORO-2-ETHYL-1-NITROBENZENE
描述
4-CHLORO-2-ETHYL-1-NITROBENZENE: is an aromatic compound with the molecular formula C8H8ClNO2 It is a derivative of nitrobenzene, where the nitro group is substituted at the second position, the ethyl group at the first position, and the chlorine atom at the fifth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-CHLORO-2-ETHYL-1-NITROBENZENE typically involves the nitration of 1-ethyl-2-chlorobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a catalyst. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions:
Reduction: 4-CHLORO-2-ETHYL-1-NITROBENZENE can undergo reduction reactions to form 5-Chloro-1-ethyl-2-aminobenzene. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions. For example, the nitro group can be replaced by other substituents such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron filings with hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction: 5-Chloro-1-ethyl-2-aminobenzene.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: 4-CHLORO-2-ETHYL-1-NITROBENZENE is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the production of dyes, pigments, and pharmaceuticals.
Biology: In biological research, derivatives of this compound are studied for their potential antimicrobial and anticancer properties. The nitro group is known to enhance the biological activity of aromatic compounds.
Medicine: The compound and its derivatives are investigated for their potential use in drug development. They are explored for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, such as herbicides and insecticides. It is also employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-CHLORO-2-ETHYL-1-NITROBENZENE depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s antimicrobial or anticancer effects.
相似化合物的比较
1-Chloro-2-ethyl-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.
1-Ethyl-2-nitrobenzene: Lacks the chlorine substituent.
4-Chloro-1-ethyl-2-nitrobenzene: Chlorine substituent at the fourth position instead of the fifth.
Uniqueness: 4-CHLORO-2-ETHYL-1-NITROBENZENE is unique due to the specific positioning of the chlorine, ethyl, and nitro groups on the benzene ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other nitrobenzene derivatives.
属性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC 名称 |
4-chloro-2-ethyl-1-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2H2,1H3 |
InChI 键 |
ZWKMZAZHKGXPBS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5-Dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B8765439.png)
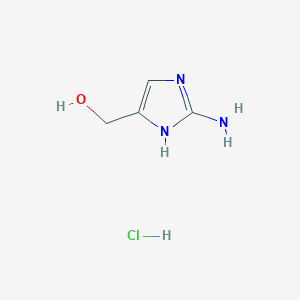
![6-bromo-N-(cyclohexylmethyl)benzo[d]thiazol-2-amine](/img/structure/B8765455.png)
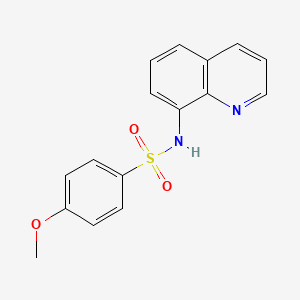


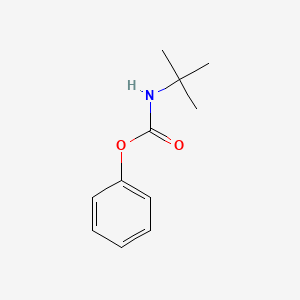
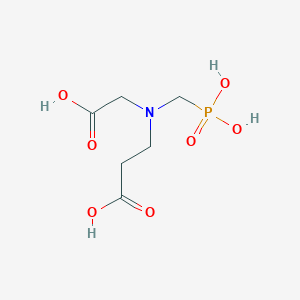
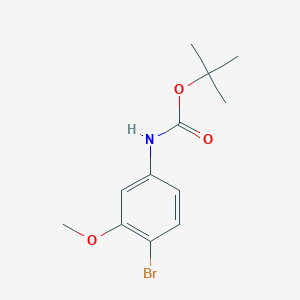
![6-Octylbenzo[d]thiazol-2-amine](/img/structure/B8765501.png)
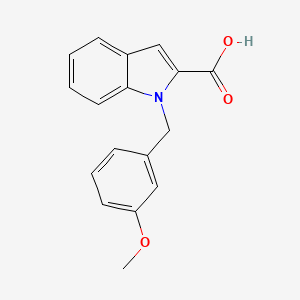
![Methyl 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate](/img/structure/B8765507.png)
